molecular formula C₃₁H₅₃ClO₆Si B023954 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin CAS No. 123852-10-8

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

Cat. No.: B023954
CAS No.: 123852-10-8
M. Wt: 585.3 g/mol
InChI Key: DUYDNPDLGLCXCC-FSYOVWAKSA-N
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Description

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is a derivative of Simvastatin, a widely used cholesterol-lowering agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin typically involves multiple steps, starting from Simvastatin. The key steps include:

    Protection of the hydroxy group: The hydroxy group of Simvastatin is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Chlorination: The protected Simvastatin is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting group using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel statin derivatives with potential therapeutic benefits.

    Biology: Studied for its effects on cholesterol biosynthesis and lipid metabolism.

    Medicine: Investigated for its potential as a cholesterol-lowering agent with improved pharmacokinetic properties.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.

    Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.

Uniqueness

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is unique due to the presence of the tert-butyldimethylsilyl group, which may confer enhanced stability and bioavailability compared to other statins. Additionally, the chloro and hydroxy substituents provide opportunities for further chemical modifications and the development of novel derivatives with potentially improved therapeutic properties.

Properties

IUPAC Name

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDNPDLGLCXCC-FSYOVWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438779
Record name 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123852-10-8
Record name 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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